molecular formula C14H18N2O B5787987 N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

Cat. No. B5787987
M. Wt: 230.31 g/mol
InChI Key: GQUMPUJDSWEPNV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide, also known as IND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the amide family and is synthesized through a specific method.

Scientific Research Applications

Chromatographic Separation and Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide and its intermediates have been studied in the context of chromatographic separation. Zhou et al. (2010) investigated the enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using reversed phase and normal phase liquid chromatography. This study highlights the use of a new type of polysaccharide chiral stationary phase for effective separation and analysis of such compounds (Zhou et al., 2010).

Cytotoxicity Studies

Research on related indole compounds has revealed their potential cytotoxic effects. Wang et al. (2011) isolated a cytotoxic indole-3-ethenamide from the halotolerant fungus Aspergillus sclerotiorum PT06-1 and studied its effects on cancer cells, highlighting the potential of such compounds in cancer research (Wang et al., 2011).

Computational and Docking Analysis

Al-Otaibi et al. (2022) conducted a study focusing on the conformational, reactivity analysis, docking, and molecular dynamics simulations of a carboxamide derivative with potential anticancer activity. This research provides insights into the chemical characteristics and biological impacts of similar compounds (Al-Otaibi et al., 2022).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of indole-based compounds. Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds with potential therapeutic applications, demonstrating the versatility of these compounds in drug design (Nazir et al., 2018).

Allosteric Modulation Studies

Research by Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, indicating the potential of indole-based compounds in neuropsychiatric disorder treatments (Mistry et al., 2015).

Synthesis for Therapeutic Uses

Setterholm et al. (2015) reported on the chemoselective synthesis of a compound with potential therapeutic uses, highlighting the methodological advancements in the synthesis of such compounds for medical applications (Setterholm et al., 2015).

Antimicrobial and Antioxidant Activities

Studies have also been conducted on the antimicrobial and antioxidant properties of indole derivatives. Saundane et al. (2015) synthesized Schiff bases containing indole moiety and evaluated their antimicrobial activities, contributing to the understanding of the biological activities of these compounds (Saundane et al., 2015).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)14(17)15-8-7-11-9-16-13-6-4-3-5-12(11)13/h3-6,9-10,16H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUMPUJDSWEPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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